![molecular formula C19H11Cl2F3N2O3 B2373258 1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea CAS No. 534563-85-4](/img/structure/B2373258.png)
1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea, also known as BAY 43-9006, is a small molecule inhibitor that targets several protein kinases involved in cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug and has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Wissenschaftliche Forschungsanwendungen
Temperature-Dependent Separation Applications
Research on temperature-dependent separation of mixtures using membranes has shown significant advancements. The study by Katarzynski and Staudt (2010) focused on the separation of naphthalene/n-decane mixtures using fluorinated copolyimides, highlighting the potential for enhanced permeation of naphthalene at elevated temperatures. This suggests potential applications in the efficient separation of complex mixtures in industrial processes (Katarzynski & Staudt, 2010).
Synthesis of Fluoronaphthoic Acids
The synthesis of mono- and difluoronaphthoic acids, as explored by Tagat et al. (2002), provides insights into the creation of fluorinated versions of naphthoic acids, which are relatively unknown. These fluorinated compounds have applications in the development of new biologically active compounds, highlighting the versatility of fluorine chemistry in enhancing the properties of organic molecules (Tagat et al., 2002).
Development of High Refractive Index Polymers
The creation of high refractive index hyperbranched polymers through thiol-yne click reaction using di-substituted asymmetric bulky alkynes introduces new materials with potential applications in optics and electronics. Wei et al. (2014) demonstrated the incorporation of aromatic moieties like naphthalene and benzene into polymers, resulting in materials with high transparency, excellent solubility, and thermal properties, suitable for advanced technological applications (Wei et al., 2014).
Enhancement of Organic Reactions
The photochemical trifluoromethylation of aromatic compounds with trifluoromethyl bromide, as investigated by Akiyama et al. (1988), showcases the potential for modifying organic compounds to introduce trifluoromethyl groups. This method provides a versatile approach to synthesizing pharmacologically important compounds, such as 5-trifluoromethyluracil, indicating applications in pharmaceutical synthesis and material science (Akiyama et al., 1988).
Applications in Catalysis
Shimada, Kina, and Hayashi (2003) developed new axially chiral 2,2'-bipyridine N,N'-dioxides for use as catalysts in asymmetric allylation of aldehydes. This research highlights the role of such compounds in catalyzing chemical reactions with high efficiency and selectivity, offering potential applications in the synthesis of enantioselective compounds for pharmaceuticals and fine chemicals (Shimada, Kina, & Hayashi, 2003).
Wirkmechanismus
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized that the compound interacts with spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could potentially disrupt the normal functioning of these proteins, leading to changes in the organism’s cellular structure and function.
Result of Action
The compound’s action on spectrin-like proteins in oomycetes could lead to a range of molecular and cellular effects. For instance, it might inhibit the growth of strains that are resistant to other fungicides . It could also affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Eigenschaften
IUPAC Name |
1-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O3/c20-12-8-15-16(9-13(12)21)29-19(28-15,18(22,23)24)26-17(27)25-14-7-3-5-10-4-1-2-6-11(10)14/h1-9H,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPVSGSELDTJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3(OC4=CC(=C(C=C4O3)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)
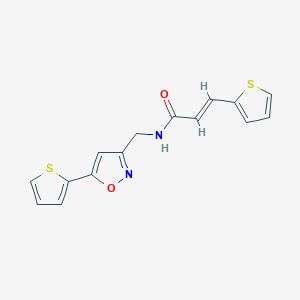
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)
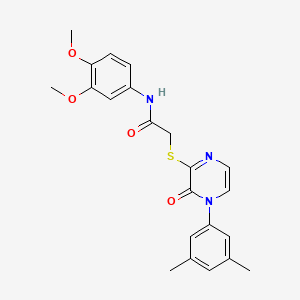
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate](/img/structure/B2373189.png)
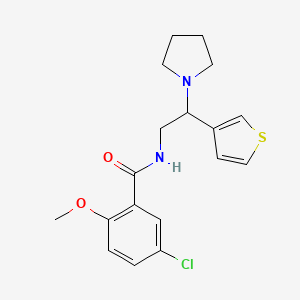
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)
![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)
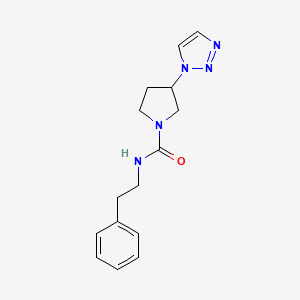
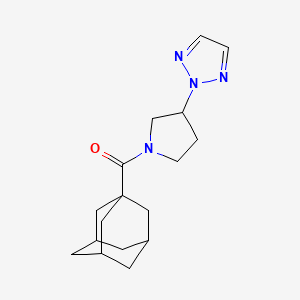
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)